Cas no 136333-97-6 (Methyl 4-(2-bromoethyl)benzoate)

Methyl 4-(2-bromoethyl)benzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-(2-bromoethyl)benzoate
- 4-(2-bromoethyl)Benzoic acid methyl ester
- 4-(2-bromoethyl)-benzoic acid methyl ester
- 4-(2-bromo-ethyl)benzoic acid methyl ester
- 4-(2-bromo-ethyl)-benzoic acid methyl ester
- 4-methoxycarbonylphenethyl bromide
- AG-L-58293
- AK102538
- ANW-62034
- BB 0259422
- CTK5J0017
- KB-54195
- methyl 4-(bromomethyl)methylbenzoate
- SureCN317577
- methyl 4-(bromoethyl)benzoate
- Benzoic acid, 4-(2-bromoethyl)-, methyl ester
- Methyl 4-bromoethylbenzoate
- methyl 4-(bromethyl)benzoate
- HNNUQHJWFIPTLJ-UHFFFAOYSA-N
- CL8557
- 6465AA
- 2-(4-carbomethoxyphenyl)ethyl bromide
- methyl 4-(2-bromoethyl)benzenecarboxylate
- AB0087447
-
- MDL: MFCD14708225
- インチ: 1S/C10H11BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3
- InChIKey: HNNUQHJWFIPTLJ-UHFFFAOYSA-N
- ほほえんだ: BrC([H])([H])C([H])([H])C1C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 241.99423
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 162
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- PSA: 26.3
Methyl 4-(2-bromoethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB440002-250 mg |
Methyl 4-(2-bromoethyl)benzoate, 95%; . |
136333-97-6 | 95% | 250mg |
€98.30 | 2023-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0401-25G |
methyl 4-(2-bromoethyl)benzoate |
136333-97-6 | 97% | 25g |
¥ 2,250.00 | 2023-04-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069639-5g |
Methyl 4-(2-bromoethyl)benzoate |
136333-97-6 | 98% | 5g |
¥851 | 2023-04-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41990-250mg |
Methyl 4-(2-bromoethyl)benzoate |
136333-97-6 | 250mg |
¥116.0 | 2021-09-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41990-100mg |
Methyl 4-(2-bromoethyl)benzoate |
136333-97-6 | 100mg |
¥76.0 | 2021-09-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QZ557-1g |
Methyl 4-(2-bromoethyl)benzoate |
136333-97-6 | 97% | 1g |
398.0CNY | 2021-07-10 | |
abcr | AB440002-10 g |
Methyl 4-(2-bromoethyl)benzoate, 95%; . |
136333-97-6 | 95% | 10g |
€624.20 | 2023-04-22 | |
Alichem | A015009387-500mg |
Methyl 4-(2-bromoethyl)benzoate |
136333-97-6 | 97% | 500mg |
855.75 USD | 2021-06-21 | |
Alichem | A015009387-1g |
Methyl 4-(2-bromoethyl)benzoate |
136333-97-6 | 97% | 1g |
1,460.20 USD | 2021-06-21 | |
abcr | AB440002-1 g |
Methyl 4-(2-bromoethyl)benzoate, 95%; . |
136333-97-6 | 95% | 1g |
€144.50 | 2023-04-22 |
Methyl 4-(2-bromoethyl)benzoate 関連文献
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
Methyl 4-(2-bromoethyl)benzoateに関する追加情報
Methyl 4-(2-bromoethyl)benzoate (CAS No. 136333-97-6): A Comprehensive Overview
Methyl 4-(2-bromoethyl)benzoate, identified by the chemical compound code CAS No. 136333-97-6, is a significant molecule in the realm of organic chemistry and pharmaceutical research. This compound, featuring a benzoate ester group attached to a 2-bromoethyl side chain, has garnered attention due to its versatile applications in synthetic chemistry and potential therapeutic uses. The unique structural attributes of Methyl 4-(2-bromoethyl)benzoate make it a valuable intermediate in the development of various chemical entities, particularly in the context of drug discovery and molecular biology.
The benzoate moiety is well-known for its role in numerous pharmacologically active compounds, contributing to properties such as solubility and metabolic stability. The presence of the bromoethyl group introduces additional reactivity, enabling various functionalization strategies that are crucial for medicinal chemistry applications. This combination of features positions Methyl 4-(2-bromoethyl)benzoate as a key building block in the synthesis of more complex molecules.
In recent years, there has been a surge in research focusing on the development of novel therapeutic agents targeting neurological disorders. The structural motif of benzoate derivatives has been extensively explored for their potential to interact with specific biological targets. For instance, studies have highlighted the importance of benzoate esters in modulating neurotransmitter release and receptor activity. The bromoethyl substituent in Methyl 4-(2-bromoethyl)benzoate offers a site for further chemical modification, allowing researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of their compounds.
One notable application of Methyl 4-(2-bromoethyl)benzoate is in the synthesis of ligands for G-protein coupled receptors (GPCRs). GPCRs are a vast family of membrane receptors involved in numerous physiological processes, making them attractive targets for drug development. The benzoate group can serve as a scaffold for designing molecules that selectively bind to specific GPCRs, while the bromoethyl side chain provides opportunities for covalent attachment or further derivatization. Such modifications can enhance binding affinity and reduce off-target effects, which are critical considerations in drug design.
Moreover, the compound has shown promise in the field of materials science, particularly in the development of functional polymers and coatings. The benzoate group contributes to thermal stability and mechanical strength, while the bromoethyl moiety allows for cross-linking reactions that improve material integrity. These properties make Methyl 4-(2-bromoethyl)benzoate a valuable precursor for advanced materials with applications ranging from electronics to biomedicine.
The synthesis of Methyl 4-(2-bromoethyl)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-bromoethanol under acidic conditions. This reaction is well-documented and can be optimized for high yields and purity. Recent advancements in synthetic methodologies have further refined this process, incorporating greener solvents and catalysts to minimize environmental impact. Such improvements align with the growing emphasis on sustainable chemistry practices in industrial and academic settings.
In conclusion, Methyl 4-(2-bromoethyl)benzoate (CAS No. 136333-97-6) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features make it an invaluable intermediate for drug discovery, materials science, and other advanced applications. As research continues to uncover new uses and refine synthetic techniques, the importance of this compound is likely to grow, solidifying its role as a cornerstone in modern chemical innovation.
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